molecular formula C15H29ClO B104569 Pentadecanoyl chloride CAS No. 17746-08-6

Pentadecanoyl chloride

Cat. No. B104569
CAS RN: 17746-08-6
M. Wt: 260.84 g/mol
InChI Key: PQZWQGNQOVDTRF-UHFFFAOYSA-N
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Description

Pentadecanoyl chloride, also known as palmitoyl chloride, is a fatty acid chloride derived from pentadecanoic acid. It is an acyl chloride used in organic synthesis for the introduction of the pentadecanoyl (C15) group. This compound is not directly discussed in the provided papers, but understanding the synthesis and reactivity of related compounds can provide insights into its chemical behavior.

Synthesis Analysis

The synthesis of complex organometallic compounds often involves multiple steps and can be achieved through various routes. For example, the synthesis of trichloro(pentamethylcyclopentadienyl)molybdenum(IV) is described through thermal decarbonylation, reduction, and chlorination processes . Similarly, pentadecanoyl chloride can be synthesized through the chlorination of pentadecanoic acid, although the specific methods are not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of organometallic compounds is crucial for understanding their reactivity and properties. For instance, the structure of a cobalt chloride complex was determined by single-crystal X-ray crystallography, revealing a distorted square-pyramidal geometry around the cobalt center . While the structure of pentadecanoyl chloride is simpler, consisting of a long hydrocarbon chain with a terminal acyl chloride group, the techniques used for structural determination are similar.

Chemical Reactions Analysis

Organometallic compounds can undergo a variety of chemical reactions. For example, the molybdenum complex reacts with ligands such as CO, Cl-, and PMe3 to form different products . Pentadecanoyl chloride is expected to react with nucleophiles, such as alcohols or amines, to form esters or amides, respectively, due to the reactivity of the acyl chloride group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. The pentamethylcyclopentadienyl ruthenium(II) complexes exhibit electrochemical behavior that is affected by the substitution at the penta-hapto ligand . Although the papers do not directly discuss pentadecanoyl chloride, it can be inferred that its properties would include being a colorless to pale yellow liquid, with a pungent odor, and it would be reactive towards nucleophiles due to the presence of the acyl chloride functional group.

Scientific Research Applications

Atmospheric Chemistry and Pollution Studies

Pentadecanoyl chloride, often found in atmospheric studies, plays a role in understanding chemical processes. Research shows that dinitrogen pentoxide reacts with chloride-containing substrates like pentadecanoyl chloride, producing nitryl chloride (ClNO2), a significant atmospheric constituent. This reaction is critical for understanding atmospheric oxidative chemistry and its implications for pollution and environmental health. ClNO2 notably affects the formation of other pollutants like ozone and particulate nitrate, making its study essential for urban and regional air quality management (Roberts et al., 2009).

Nanoparticle Synthesis

Pentadecanoyl chloride is also implicated in the synthesis of nanoparticles. Specifically, chloride ions, potentially from compounds like pentadecanoyl chloride, are used in the polyol synthesis of silver nanocubes. The role of chloride ions in shape control during nanoparticle synthesis is crucial as it impacts the final properties of the nanoparticles, which have wide-ranging applications in electronics, medicine, and materials science (Chen et al., 2019).

Environmental Chemistry

In the context of environmental chemistry, pentadecanoyl chloride-related compounds contribute to our understanding of pollutant degradation pathways. For instance, studies on the photodegradation of chlorinated compounds provide insights into the breakdown of pollutants in the environment, aiding in the development of pollution mitigation strategies (Suegara et al., 2005).

Safety And Hazards

Pentadecanoyl chloride is classified as a skin corrosive substance (Category 1B) and can cause serious eye damage . It is recommended to handle it with appropriate protective equipment and to avoid any skin or eye contact .

properties

IUPAC Name

pentadecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZWQGNQOVDTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294614
Record name Pentadecanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentadecanoyl chloride

CAS RN

17746-08-6
Record name Pentadecanoyl chloride
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Record name Pentadecanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadecanoyl chloride
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Synthesis routes and methods I

Procedure details

Pentadecanoic acid (24.2g) was treated with thionyl chloride (13.1g) at 80°-90° C. Pentadecanoyl chloride, thus obtained, was added slowly under ice cooling into the mixture of β-phenoxyethylalcohol (13.8g), pyridine (10.3g) and benzene (100ml) with stirring. After having been stirred, the reaction mixture was treated with an ordinary method (washed with dilute hydrochloric acid, the benzene layer was dried over Glauber's salt, and then benzene was removed under reduced pressure, giving a crude product). Solid (33g) was obtained. The solid was recrystalized from n-hexane, from which it formed colourless crystals (26g), m.p. 45.0°-47.0° C., of β-phenoxyethyl pentadecanoate.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a one L (liter) two-necked flask were placed 160.0 g (0.66 mol) of pentadecanoic acid and 200 milliliter (mL) of cyclohexane, and the flask was equipped with a 100 mL dropping funnel containing 83.3 g (0.7 mol) of thionyl chloride and a reflux tube. Then, the pentadecanoic acid was completely dissolved under heating and stirring of the flask in an oil bath at 80° C. Thereafter the thionyl chloride was added dropwise over a period of 2 hours, and further the oil bath was maintained at 80° C. for one hour. From the resultant reaction mixture were removed the cyclohexane and the thionyl chloride under reduced pressure by means of an aspirator. The resultant crude reaction product was subjected to vacuum distillation. Thus 110.0 g (0.42 mol) of pentadecanoyl chloride was obtained in a yield of 63.9% based on the fed pentadecanoic acid.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
A Salomon, R Arad-Yellin, A Shanzer… - Journal of the …, 2004 - ACS Publications
… The compound was prepared following a similar protocol for the methoxy derivative (1) using 15-cyano-pentadecanoyl chloride (3b, prepared from 140 mg of 3a, 0.5 mmol) and 1,2-…
Number of citations: 77 pubs.acs.org
Y Cho, JT Kim, HJ Park - Journal of applied polymer science, 2012 - Wiley Online Library
… Propionic anhydride, hexanoic anhydride, nonanoyl chloride, lauroyl chloride, pentadecanoyl chloride, and stearoyl chloride were purchased from Sigma-Aldrich Chemie and Tokyo …
Number of citations: 18 onlinelibrary.wiley.com
SMH Al-Majidi, HMM Al-tamimy - academia.edu
… The preparation process started by the reaction of pentadecanoyl chloride with anthranilic acid gave 2-pentadecyl-4H-benzo[3,1]oxazin-4-one [1] which was used as starting material to …
Number of citations: 1 www.academia.edu
K Watanabe, T Oguchi, T Takizawa, M Furuuchi… - …, 2007 - jglobal.jst.go.jp
… Pentadecanoyl chloride About Pentadecanoyl chloride … Search "Pentadecanoyl chloride" …
Number of citations: 4 jglobal.jst.go.jp
Y Cho, JT Kim, HJ Park - Carbohydrate polymers, 2012 - Elsevier
… Propionic anhydride, hexanoic anhydride, nonanoyl chloride, lauroyl chloride, pentadecanoyl chloride and stearoyl chloride were purchased from Tokyo Kasei Kogyo Co., Ltd. (Tokyo, …
Number of citations: 43 www.sciencedirect.com
NL Morris, RG Zimmermann, GB Jameson… - Journal of the …, 1988 - ACS Publications
… Undecanoyl chloride, tridecanoyl chloride, and pentadecanoyl chloride were obtained from the … , bp 119 C (1.6 Torr); pentadecanoyl chloride, bp 128 C (1.2 Torr). Penta- …
Number of citations: 49 pubs.acs.org
H Kamitakahara, F Nakatsubo - Cellulose, 2005 - Springer
… The novel hydrophobic linker, 15-azidopentadecanoyl chloride, was twice introduced into the reducing end of the cellobiosylamine derivative. The structures of the model compounds …
Number of citations: 35 link.springer.com
S Ylä-Herttuala, O Jaakkola, C Ehnholm… - Journal of lipid …, 1988 - Elsevier
… eAminocaproic acid, dipentadecanoyl phosphatidylcholine, glutathione, pentadecanoyl chloride, and oleyl chloride were from Sigma (USA); benzamidine hydrochloride was from …
Number of citations: 113 www.sciencedirect.com
Y Li, Y Liu, Y Chen, K Wang, Y Luan - Bioorganic & Medicinal Chemistry …, 2022 - Elsevier
… Two hydroxyl groups of GEM was protected by dual TBS to give compound 2 which reacted with pentadecanoyl chloride under the action of TEA to obtain the compound 3. Finally, two …
Number of citations: 3 www.sciencedirect.com
C Bharathi, P Jayaram, JS Raj, MS Kumar… - … of pharmaceutical and …, 2008 - Elsevier
… Five impurities lauroyl chloride, myristyl chloride, pentadecanoyl chloride, heptadecanoyl chloride and stearoyl chloride ranging from 0.05% to 0.2% were present in palmitoyl chloride. …
Number of citations: 22 www.sciencedirect.com

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